molecular formula C19H13BrN4O4S B2722318 N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1112026-28-4

N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide

Cat. No. B2722318
CAS RN: 1112026-28-4
M. Wt: 473.3
InChI Key: XWTAVWRXSVILTA-UHFFFAOYSA-N
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Description

“N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide” is a chemical compound with the molecular formula C19H13BrN4O4S. It is a derivative of phenoxy acetamide, a class of compounds that have been investigated for their synthesis and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound involves various functional groups, including an allyl group and a sulfonamide group . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The sulfonamide functional group is an organosulfur group with the structure R−S(=O)2−NR2 .

Scientific Research Applications

Molecular Mechanisms and Cellular Processes

Nicotinamide and its analogs have been studied for their roles in various cellular processes, including DNA repair, energy metabolism, and enzymatic reactions. For instance, nicotinamide has been shown to stimulate DNA repair in human lymphocytes, highlighting its potential utility in understanding cellular repair mechanisms and possibly contributing to cancer research (Berger et al., 1980). Furthermore, nicotinamide phosphoribosyltransferase (NAMPT) plays a critical role in converting nicotinamide to nicotinamide adenine dinucleotide (NAD+), essential for cellular metabolism, which can be pivotal in studying metabolic disorders and aging (Tolstikov et al., 2014).

Enzyme Inhibition and Activation

The study of nicotinamide derivatives extends to their influence on enzyme activity. For example, the inhibition of nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide, affects cellular methylation potential and has implications for cancer and metabolic diseases (Ulanovskaya et al., 2013). Such insights could guide the development of novel therapeutic strategies targeting NNMT for treating various conditions.

Neuroprotection and Neurodegenerative Diseases

Compounds structurally related to nicotinamide have been explored for their neuroprotective properties. For instance, YM-244769, a derivative that inhibits the Na+/Ca2+ exchange in neuronal cells, demonstrates protective effects against hypoxia/reoxygenation-induced cell damage, suggesting potential applications in neurodegenerative disease research and therapy (Iwamoto & Kita, 2006).

Future Directions

Phenoxy acetamide and its derivatives have been the focus of recent investigations due to their potential therapeutic applications . This suggests that “N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide” and similar compounds could be of interest in future research and development efforts in medicinal chemistry.

properties

IUPAC Name

6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTAVWRXSVILTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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